Benzamide, N-2-propenyl-N-2-propynyl-
Description
Benzamide, N-2-propenyl-N-2-propynyl- (IUPAC: N-allyl-N-propargylbenzamide), is a benzamide derivative featuring both a propenyl (allyl, CH₂=CHCH₂–) and a propynyl (propargyl, HC≡CCH₂–) substituent on the nitrogen atom of the benzamide core.
Properties
CAS No. |
119548-48-0 |
|---|---|
Molecular Formula |
C13H13NO |
Molecular Weight |
199.25 g/mol |
IUPAC Name |
N-prop-2-enyl-N-prop-2-ynylbenzamide |
InChI |
InChI=1S/C13H13NO/c1-3-10-14(11-4-2)13(15)12-8-6-5-7-9-12/h1,4-9H,2,10-11H2 |
InChI Key |
WNQMTOLCVOWVJE-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN(CC#C)C(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzamide, N-2-propenyl-N-2-propynyl- typically involves the reaction of benzamide with propenyl and propynyl halides in the presence of a base. The reaction conditions often include:
Solvent: Anhydrous solvents like tetrahydrofuran (THF) or dimethylformamide (DMF).
Base: Strong bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods: Industrial production methods for Benzamide, N-2-propenyl-N-2-propynyl- are similar to laboratory synthesis but are scaled up. The process involves:
Large-scale reactors: To handle the increased volume of reactants.
Continuous flow systems: To ensure efficient mixing and reaction.
Purification: Techniques such as distillation, crystallization, or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions: Benzamide, N-2-propenyl-N-2-propynyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The propenyl and propynyl groups can undergo substitution reactions with nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a catalyst.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
Benzamide, N-2-propenyl-N-2-propynyl- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Benzamide, N-2-propenyl-N-2-propynyl- involves its interaction with molecular targets such as enzymes or receptors. The compound can:
Inhibit enzyme activity: By binding to the active site or allosteric site of the enzyme.
Modulate receptor function: By acting as an agonist or antagonist at receptor sites.
Pathways involved: The specific pathways depend on the biological target but may include signaling pathways related to inflammation, cell proliferation, or apoptosis.
Comparison with Similar Compounds
Table 1: Comparison of Substituents and Molecular Properties
Key Findings:
Role of Substituents in Enzyme Inhibition: In PCAF histone acetyltransferase (HAT) inhibition assays, 2-hexanoylamino-1-(4-carboxyphenyl)benzamide (67% inhibition at 100 µM) outperformed anthranilic acid (34%), demonstrating that acylated side chains enhance activity .
Agrochemical Relevance :
- Propyzamide (3,5-dichloro-N-(1,1-dimethyl-2-propynyl)benzamide) is a commercial herbicide targeting microtubule polymerization . The propynyl group in propyzamide is critical for its herbicidal activity, suggesting that the propargyl moiety in the target compound could confer similar bioactivity.
Synthetic Challenges :
- N-Benzyl-2-propynamide was synthesized via reaction of benzylamine and methyl propiolate, with crystal packing stabilized by C–H⋯O and N–H⋯O interactions . Similar methods may apply to the target compound, though the presence of both propenyl and propynyl groups could complicate regioselectivity.
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